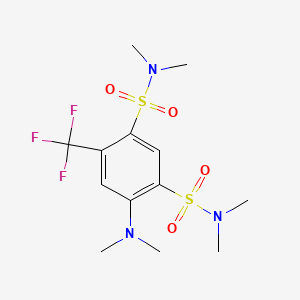
1,3-Benzenedisulfonamide, 4-(dimethylamino)-N,N,N',N'-tetramethyl-6-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical structure consists of a benzene ring with two sulfonamide groups (SO2NH2) and a trifluoromethyl group (CF3) attached at different positions.
- This compound has applications in various fields due to its unique structure and properties.
4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide: is a crystalline compound with a melting point of 241-246 °C. It appears as white to off-white crystals.
Preparation Methods
- The synthetic route involves several steps:
- Start with 1,3-dinitrobenzene .
- Nitrate it to obtain 1,3-dinitro-4-trifluoromethylbenzene .
- Reduce the nitro groups to amino groups using a suitable reducing agent.
- Sulfonate the amino groups to form the disulfonamide.
- Industrial production methods may vary, but the key steps remain consistent.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, converting the amino groups to nitro groups.
Reduction: Reduction of the nitro groups to amino groups is essential during synthesis.
Substitution: The trifluoromethyl group can be substituted under specific conditions.
Common Reagents: Nitric acid, reducing agents (e.g., SnCl), and sulfonating agents (e.g., chlorosulfonic acid).
Major Products: The primary product is 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide itself.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: Investigated for potential biological activities.
Medicine: May have applications in drug development.
Industry: Used in the production of specialty chemicals.
Mechanism of Action
- The exact mechanism is context-dependent, but the compound’s functional groups likely interact with specific molecular targets or pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other disulfonamides or trifluoromethyl-substituted compounds.
Uniqueness: The combination of the trifluoromethyl group and disulfonamide moieties sets it apart.
Remember, this compound’s applications and research are continually evolving, so staying up-to-date with the latest literature is crucial
Properties
CAS No. |
55670-16-1 |
|---|---|
Molecular Formula |
C13H20F3N3O4S2 |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
4-(dimethylamino)-1-N,1-N,3-N,3-N-tetramethyl-6-(trifluoromethyl)benzene-1,3-disulfonamide |
InChI |
InChI=1S/C13H20F3N3O4S2/c1-17(2)10-7-9(13(14,15)16)11(24(20,21)18(3)4)8-12(10)25(22,23)19(5)6/h7-8H,1-6H3 |
InChI Key |
XRYTVYJWSKPPBG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C(=C1)C(F)(F)F)S(=O)(=O)N(C)C)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 7-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12835348.png)
![2-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12835353.png)

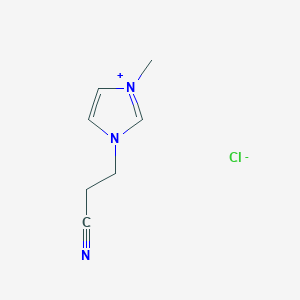
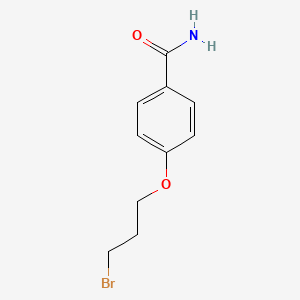
![rel-5-(((((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methoxy)carbonyl)amino)pentanoic acid](/img/structure/B12835366.png)

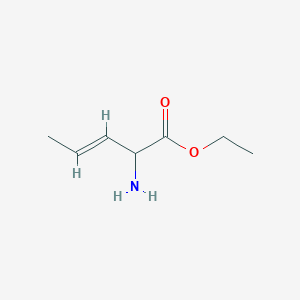

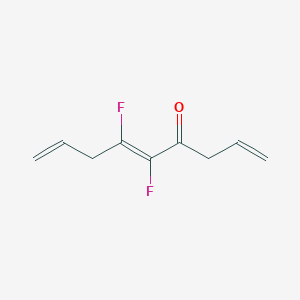
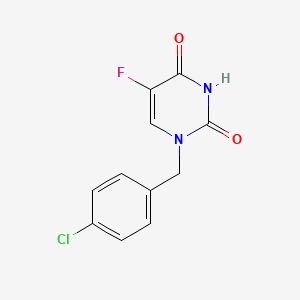
![1-[2-(4-Chlorophenoxy)ethyl]-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12835394.png)
![Aluminum;[hydroxy-[hydroxy(oxido)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B12835402.png)
